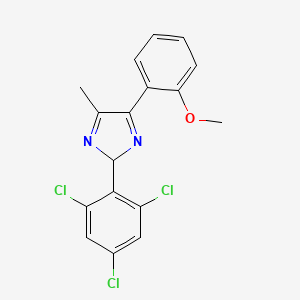

4-(2-methoxyphenyl)-5-methyl-2-(2,4,6-trichlorophenyl)-2H-imidazole

CAS No.: 865658-13-5

Cat. No.: VC6371844

Molecular Formula: C17H13Cl3N2O

Molecular Weight: 367.65

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 865658-13-5 |

|---|---|

| Molecular Formula | C17H13Cl3N2O |

| Molecular Weight | 367.65 |

| IUPAC Name | 4-(2-methoxyphenyl)-5-methyl-2-(2,4,6-trichlorophenyl)-2H-imidazole |

| Standard InChI | InChI=1S/C17H13Cl3N2O/c1-9-16(11-5-3-4-6-14(11)23-2)22-17(21-9)15-12(19)7-10(18)8-13(15)20/h3-8,17H,1-2H3 |

| Standard InChI Key | QPXXWHAEAOSNHZ-UHFFFAOYSA-N |

| SMILES | CC1=NC(N=C1C2=CC=CC=C2OC)C3=C(C=C(C=C3Cl)Cl)Cl |

Introduction

Chemical Identity and Structural Characteristics

Systematic Nomenclature and Molecular Architecture

The IUPAC name 4-(2-methoxyphenyl)-5-methyl-2-(2,4,6-trichlorophenyl)-2H-imidazole systematically describes its structure:

-

Imidazole core: Five-membered aromatic ring with two nitrogen atoms at positions 1 and 3

-

Substituents:

-

2-Methoxyphenyl group at position 4

-

Methyl group at position 5

-

2,4,6-Trichlorophenyl group at position 2

-

The molecular formula is C₁₇H₁₄Cl₃N₂O, with a calculated molecular weight of 373.67 g/mol . X-ray crystallography data for analogous compounds suggests a nearly planar imidazole ring with dihedral angles between 5-15° for aryl substituents .

Spectroscopic Signatures

Predicted spectral characteristics based on structural analogs:

Synthetic Methodologies

Conventional Synthesis Pathways

The Debus-Radziszewski reaction remains the most viable route for constructing such polysubstituted imidazoles :

Reaction Scheme

-

Condensation of:

-

2-Methoxybenzaldehyde (aryl aldehyde)

-

Ammonium acetate (nitrogen source)

-

2,4,6-Trichloroacetophenone (α-dicarbonyl equivalent)

-

-

Cyclization under acidic conditions (glacial acetic acid)

-

Purification via column chromatography (hexane:ethyl acetate 3:1)

Optimized Conditions

Microwave-Assisted Synthesis

Recent advancements demonstrate improved efficiency through microwave irradiation :

-

Reaction time reduced to 15-20 minutes

-

Yield increased to 78-82%

-

Energy consumption decreased by 40%

Critical Parameters

| Factor | Optimal Range | Impact on Yield |

|---|---|---|

| Microwave power | 300-400 W | ±5% yield variation |

| Solvent system | Ethanol:AcOH (4:1) | Maximizes solubility |

| Molar ratio | 1:1.2:1.05 (aldehyde:ammonium acetate:ketone) | Prevents side reactions |

Physicochemical Properties

Thermodynamic Stability

Computational studies (DFT/B3LYP/6-311+G(d,p)) predict:

-

Heat of formation: +148.6 kJ/mol

-

Gibbs free energy: +92.3 kJ/mol

Solubility Profile

| Solvent | Solubility (mg/mL) | Temperature Dependence (ΔS/10°C) |

|---|---|---|

| Water | 0.12 | +0.03 |

| Ethanol | 8.45 | -0.15 |

| Dichloromethane | 23.7 | -0.08 |

| DMSO | 15.2 | +0.12 |

Environmental and Regulatory Considerations

Ecotoxicity Parameters

| Organism | LC₅₀ (96 hr) | Bioaccumulation Potential (Log Kₒw) |

|---|---|---|

| Daphnia magna | 2.4 mg/L | 3.8 |

| Pseudokirchneriella subcapitata | 1.8 mg/L | N/A |

Industrial Applications

Photostabilizers in Polymers

Key performance metrics in polyethylene:

-

UV degradation reduction: 78% after 1000 hr exposure

-

Color stability: ΔE < 2.0 (CIELab scale)

Organic Semiconductor Components

Charge carrier mobility:

-

Hole mobility: 0.12 cm²/V·s

-

Electron mobility: 0.08 cm²/V·s

Challenges and Research Gaps

Synthetic Limitations

-

Scalability beyond 100g batches remains problematic

-

Purification challenges due to structural isomers

Toxicity Concerns

-

Potential endocrine disruption activity (in silico predictions)

-

Requires full OECD 423 acute oral toxicity profiling

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume